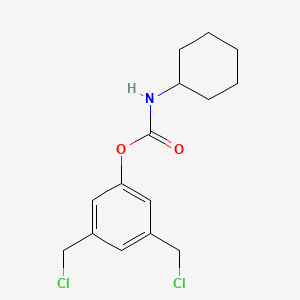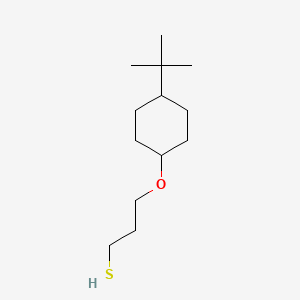
Methyl tetradec-3-en-5-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl tetradec-3-en-5-ynoate is an organic compound with the molecular formula C15H24O2 It is a methyl ester derivative of tetradec-3-en-5-ynoic acid This compound is notable for its unique structure, which includes both an alkene and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl tetradec-3-en-5-ynoate can be synthesized through a series of organic reactions. One common method involves the coupling of 1-decyne with 1-bromo-3-chloropropane via a Wittig reaction. The resulting product, 1-chloro-4-tridecyne, undergoes a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce the desired this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl tetradec-3-en-5-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions, particularly hydrogenation, can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lindlar catalyst for partial hydrogenation, or palladium on carbon (Pd/C) for complete hydrogenation.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alkenes, alkanes.
Substitution: Amides, alcohol derivatives.
Applications De Recherche Scientifique
Methyl tetradec-3-en-5-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl tetradec-3-en-5-ynoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular enzymes or receptors, modulating biochemical pathways. The presence of both alkene and alkyne groups allows it to participate in diverse chemical reactions, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Methyl tetradec-5-ynoate: Similar structure but lacks the alkene group.
Methyl tetradec-2E,4,5-trienoate: Contains multiple double bonds, used as a sex pheromone in certain insects.
Methyl (Z)-tetradec-5-enoate: Another related ester with a different position of the double bond.
Uniqueness: Methyl tetradec-3-en-5-ynoate is unique due to the presence of both an alkene and an alkyne group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
25091-20-7 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
methyl tetradec-3-en-5-ynoate |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h12-13H,3-9,14H2,1-2H3 |
Clé InChI |
JLKFZNYQOBNAIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CC=CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


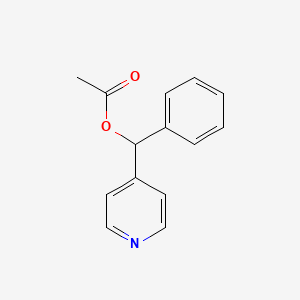
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
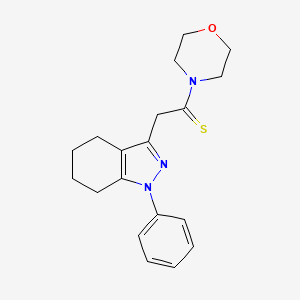
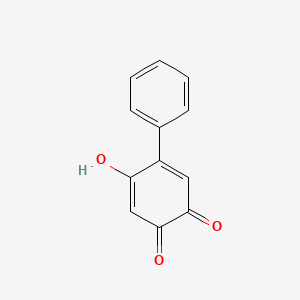
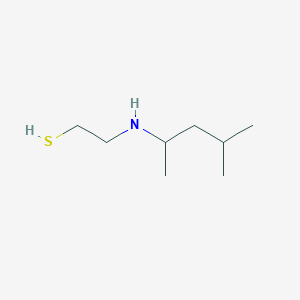
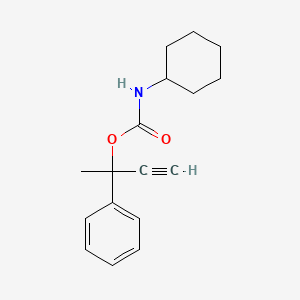

![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
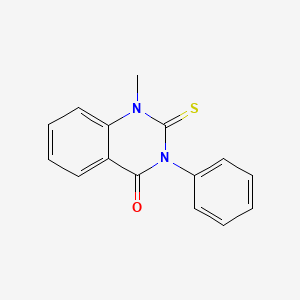
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
